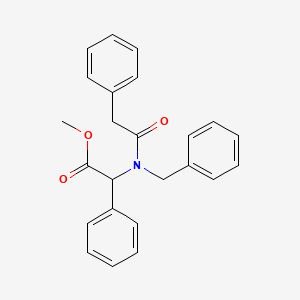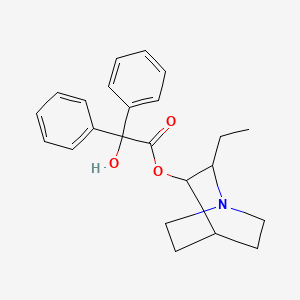
2-Ethyl-3-quinuclidyl benzilate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-3-quinuclidyl benzilate is a synthetic organic compound known for its potent anticholinergic properties. It is a derivative of quinuclidine and benzilic acid, and it has been studied for its effects on the central nervous system. This compound is of interest in both military and medical research due to its ability to act as an incapacitating agent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-quinuclidyl benzilate typically involves the reaction of methyl benzilate with 3-quinuclidinol. This reaction is carried out in an inert anhydrous aliphatic hydrocarbon solvent, such as normal heptane, in the presence of metallic sodium. The reaction conditions require a 5-10% molar excess of 3-quinuclidinol and 7-15 molar percent of metallic sodium based on the methyl benzilate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-3-quinuclidyl benzilate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinuclidine ring.
Substitution: Substitution reactions can occur at the benzilate moiety, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of benzilate analogs with different functional groups.
Aplicaciones Científicas De Investigación
2-Ethyl-3-quinuclidyl benzilate has several scientific research applications:
Mecanismo De Acción
2-Ethyl-3-quinuclidyl benzilate exerts its effects by acting as a competitive antagonist of muscarinic acetylcholine receptors. This action blocks the binding of acetylcholine, leading to a decrease in cholinergic neurotransmission. The compound primarily targets the M1 and M4 subtypes of muscarinic receptors, which are involved in cognitive and motor functions .
Comparación Con Compuestos Similares
Similar Compounds
3-Quinuclidinyl benzilate: Another potent anticholinergic agent with similar properties and applications.
Scopolamine: Another anticholinergic compound used for its effects on the central nervous system.
Uniqueness
2-Ethyl-3-quinuclidyl benzilate is unique due to its specific chemical structure, which provides a distinct profile of receptor binding and pharmacological effects. Its ability to act as a potent incapacitating agent sets it apart from other anticholinergic compounds, making it valuable for both research and potential therapeutic applications .
Propiedades
Número CAS |
102338-77-2 |
|---|---|
Fórmula molecular |
C23H27NO3 |
Peso molecular |
365.5 g/mol |
Nombre IUPAC |
(2-ethyl-1-azabicyclo[2.2.2]octan-3-yl) 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C23H27NO3/c1-2-20-21(17-13-15-24(20)16-14-17)27-22(25)23(26,18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,17,20-21,26H,2,13-16H2,1H3 |
Clave InChI |
UWUJLHYQCAEYBJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1C(C2CCN1CC2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



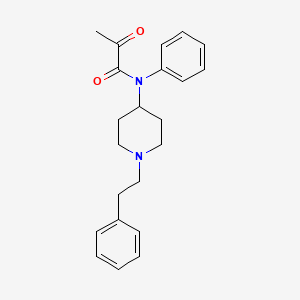
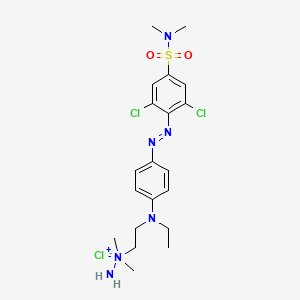

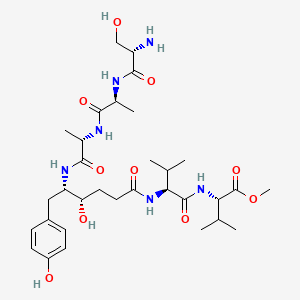
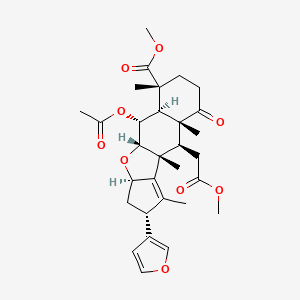
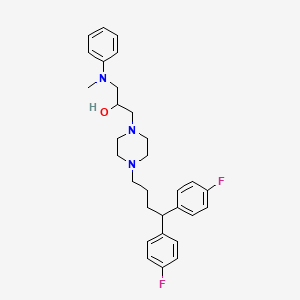
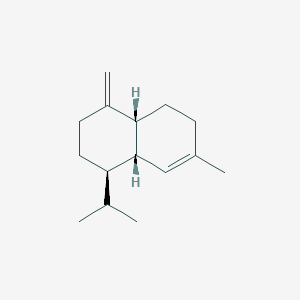
![N-[(E)-1-pyrazin-2-ylethylideneamino]-3-azabicyclo[3.2.2]nonane-3-carbothioamide](/img/structure/B12786479.png)
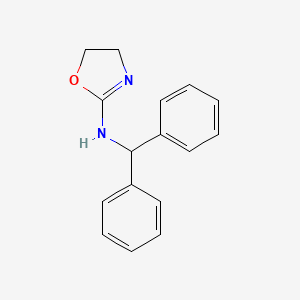
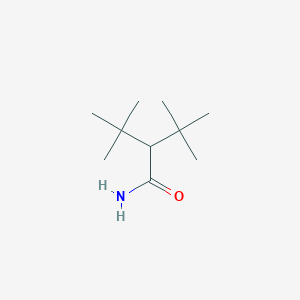
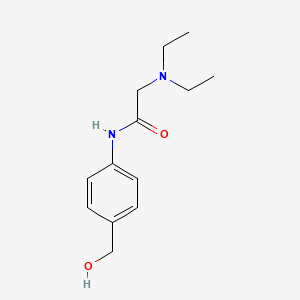
![N-[(E)-1-pyrazin-2-ylethylideneamino]-3-azabicyclo[3.2.2]nonane-3-carbothioamide](/img/structure/B12786516.png)
